2-(4-ethylphenoxy)-N-propylacetamide
Description
2-(4-Ethylphenoxy)-N-propylacetamide is an acetamide derivative characterized by a phenoxy group substituted with an ethyl moiety at the para position and an N-propyl chain.
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
2-(4-ethylphenoxy)-N-propylacetamide |
InChI |
InChI=1S/C13H19NO2/c1-3-9-14-13(15)10-16-12-7-5-11(4-2)6-8-12/h5-8H,3-4,9-10H2,1-2H3,(H,14,15) |
InChI Key |
ROUOMULPPZVFOR-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)COC1=CC=C(C=C1)CC |
Canonical SMILES |
CCCNC(=O)COC1=CC=C(C=C1)CC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 2-(4-ethylphenoxy)-N-propylacetamide, their modifications, and reported biological activities:
Key Structural and Functional Insights:
Phenoxy Substitutions: The ethyl group in this compound provides balanced lipophilicity, whereas bulkier substituents (e.g., benzoyl in ) may reduce membrane permeability or target binding . Polar groups like hydroxyls () or halogens () can alter solubility and electronic effects, influencing receptor interactions.
Heterocyclic Modifications: Thiadiazole () and thiazolidinone () derivatives exhibit enhanced enzyme inhibition, likely due to improved electron-withdrawing properties or metal coordination . Pyridyl and indole systems () enable π-π stacking or hydrogen bonding with biological targets, critical for PDE4 and urease inhibition.
Pharmacokinetic Considerations :
- Soft-drug designs (e.g., LEO 29102) incorporate metabolically labile groups (methoxy, dichloropyridyl) to limit systemic exposure, a strategy absent in the parent compound .
- N-Propyl chains in all analogs suggest a preference for moderate alkyl chain lengths to optimize absorption and metabolic stability.
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